molecular formula C9H6FNO B017066 3-(2-Fluorophenyl)-3-oxopropanenitrile CAS No. 31915-26-1

3-(2-Fluorophenyl)-3-oxopropanenitrile

Cat. No. B017066
CAS RN: 31915-26-1
M. Wt: 163.15 g/mol
InChI Key: WNDLOBWBYQHDQY-UHFFFAOYSA-N
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Description

The compound “3-(2-Fluorophenyl)propionic acid” is a laboratory chemical . It’s important to note that this is not the exact compound you asked about, but it has a similar structure.


Synthesis Analysis

While specific synthesis methods for “3-(2-Fluorophenyl)-3-oxopropanenitrile” were not found, there are general methods for creating compounds with similar structures. For instance, a two-step substitution reaction was used to obtain a compound with a boric acid derivative .


Chemical Reactions Analysis

The cyclisation of several 3-(2-fluorophenyl)-propanols to the corresponding chroman occurs in nitromethane–acetone solution at 80 °C when either the hexafluorophosphate or tetrafluoroborate salt of the (η-ethyltetramethylcyclopentadienyl)(η-benzene)rhodium() cation is used as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the compound “3-(2-Fluorophenyl)propionic acid” has a molecular weight of 168.17 g/mol .

Scientific Research Applications

Synthesis of Thiazole Derivatives

The compound is used in the synthesis of thiazole derivatives . Thiazole derivatives are the structural basis of many lead compounds and essential components of numerous drugs, biologically active natural compounds, and cofactors . The use of thiazole/thiazolidinone derivatives in the context of the “hybrid-pharmacophore” approach made it possible to obtain many existing drugs and compounds in the preclinical research stages .

Anticancer Activity

The compound has shown a high level of antimitotic activity against tested human tumor cells, with mean GI 50 /TGI values of 15.72/50.68 μM . This suggests that it could be used in the development of new anticancer drugs .

Pharmacokinetics Prediction

The drug-like properties of the synthesized compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters . This indicates that the compound could be used in the design of new synthetic agents with biological activity .

Synthesis of Pyrazolopyrimidin-4-one Derivatives

The compound has been used in the synthesis of pyrazolopyrimidin-4-one derivatives. These derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.

Antibacterial and Antifungal Activity

The compound has shown biological activity against certain types of cancer cells, as well as antibacterial and antifungal activity. This suggests that it could be used in the development of new antibacterial and antifungal drugs.

Synthesis of Organic Acids and Derivatives

The compound is used in the synthesis of organic acids and derivatives . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Safety and Hazards

The safety data sheet for “3-(2-Fluorophenyl)propionic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(2-fluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDLOBWBYQHDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407160
Record name 3-(2-fluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-3-oxopropanenitrile

CAS RN

31915-26-1
Record name 3-(2-fluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorobenzoylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a flask charged with KOtBu (4 g, 36 mmol) and ether (100 mL, dry) was added dropwise a mixture of 2-fluorobenzonitrile (2.1 g, 17.5 mmol) and MeCN (0.738 g, 18 mmol) at 0° C. After addition the mixture was stirred at RT. for 2 days. Water was added and the reaction and extracted with ether (3×100 mL). The organic layers were combined, washed with brine and dried (Na2SO4). The solvent was evaporated under reduced pressure to afford a yellow oil, which was dissolved in CH2Cl2 and the solution was acidified with 3M HCl. After stirring the solution at RT for 2 hours, the solution was extracted with dichloromethane (3×200 mL). The organic layers were combined, washed with brine and dried (Na2SO4). After filtration, the filtrate was concentrated in vacuo to give 3-(2-fluoro-phenyl)-3-oxo-propionitrile (2 g, 70% yield) as a yellow solid.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
Reaction Step One
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2.1 g
Type
reactant
Reaction Step Two
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Quantity
0.738 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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